molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 1861868-33-8

1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1484770
CAS No.: 1861868-33-8
M. Wt: 221.08 g/mol
InChI Key: GXJJGDFVCMXKKQ-UHFFFAOYSA-N
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Description

1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a 4,5-dichloro-1H-imidazole scaffold, a motif present in various biologically active molecules. This specific substitution pattern on the imidazole ring is a common feature in compounds investigated for modulating enzyme and receptor activity . The compound features a cyclobutanol group linked via a methylene bridge, a structural element that can influence the molecule's overall conformation, solubility, and ability to engage with biological targets. Researchers can utilize this chemical as a key synthetic intermediate for the exploration of new therapeutic agents. It may serve as a precursor for developing novel small-molecule probes to study cellular signaling pathways. As with many such specialized compounds, its drug-like properties, such as molecular weight and lipophilicity, can be evaluated against established medicinal chemistry guidelines . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJJGDFVCMXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Esterification (Procedure A)

Reagents and Conditions Details
1-Bromocyclobutane-1-carboxylic acid (1.0 equiv.) Starting acid
Alcohol or amine (1.2 equiv.) Nucleophile for esterification or amidation
EDC·HCl (1.2 equiv.) Coupling agent
DMAP (0.10 equiv.) Catalyst
Solvent Dichloromethane (DCM)
Temperature Room temperature (rt)
Time 18 hours
Workup Wash with water, dry over MgSO4, concentrate, flash chromatography

This method yields bromocyclobutane esters or amides with good purity and yield (e.g., 72% for methyl ester derivatives).

Nucleophilic Substitution via Aza-Michael Addition

Reaction Conditions and Optimization

  • The key step to form 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is the nucleophilic substitution of the bromocyclobutane intermediate with 4,5-dichloro-1H-imidazole.
  • The reaction is typically carried out in polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF).
  • A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the imidazole, enhancing its nucleophilicity.
  • The reaction is performed under nitrogen atmosphere at elevated temperatures (commonly 80 °C) for 18 hours.

Optimization Data Summary

Entry Equiv. Imidazole Equiv. Bromocyclobutane Equiv. DBU Solvent Temp (°C) Yield (%) (NMR)
1 1.2 1.0 3.0 DMF 120 49
2 1.2 1.0 3.0 DMF 80 51
3 1.2 1.0 3.0 MeCN 80 47
5 1.0 2.0 3.0 MeCN 80 63
6 1.0 3.0 3.0 MeCN 80 80
10 1.0 3.0 6.0 MeCN 80 78
  • The highest yields (~80%) were obtained using 3 equivalents of bromocyclobutane and 3 equivalents of DBU in MeCN at 80 °C for 18 hours.

General Procedure for Aza-Michael Addition (Procedure B)

Step Description
Reactants 4,5-dichloro-1H-imidazole (0.3 mmol), bromocyclobutane (3.0 equiv.)
Solvent Acetonitrile (3 mL)
Base DBU (3.0 equiv.)
Atmosphere Nitrogen
Temperature 80 °C
Reaction Time 18 hours
Workup Quench with saturated NH4Cl, extract with EtOAc, dry over MgSO4, concentrate, flash chromatography

This procedure reliably produces the desired this compound in good yield and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Bromocyclobutane synthesis Commercial or esterification via EDC·HCl, DMAP in DCM, rt, 18 h Bromocyclobutane esters/amides, purified by chromatography
Nucleophilic substitution 4,5-dichloro-1H-imidazole + bromocyclobutane, DBU (3 equiv.), MeCN, 80 °C, 18 h This compound, isolated by chromatography
Optimization Variation of equivalents, solvent, temperature Max yield ~80% with 3 equiv. bromocyclobutane, DBU in MeCN at 80 °C

Chemical Reactions Analysis

Types of Reactions: 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The cyclobutanol group can be oxidized to form cyclobutanone.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Cyclobutanone

  • Reduction: Diamine derivatives

  • Substitution: Various substituted imidazoles

Scientific Research Applications

The compound 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, supported by data tables and case studies.

Structural Information

  • Molecular Formula : C10H12Cl2N2O
  • Molecular Weight : 239.12 g/mol
  • SMILES Notation : ClC(N(C=N1)CC2=CC=CC(/C(N)=N/O)=C2)=C1Cl

These properties suggest that the compound may interact with biological systems in significant ways, particularly in pharmacology and medicinal chemistry.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The dichloro substitution may enhance the potency of these compounds against resistant strains.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives, including those similar to our compound, and found promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Research

Mechanism of Action
The compound's structure suggests potential activity against cancer cells by inducing apoptosis or inhibiting cell proliferation. The imidazole moiety is known to interfere with cellular signaling pathways involved in tumor growth.

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF-73.5
This compoundA5494.0

Neurological Studies

Potential Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study : In a study investigating neuroprotective agents, similar compounds demonstrated the ability to reduce neuronal cell death in models of neurodegenerative diseases .

Agricultural Chemistry

Pesticidal Properties
The dichloro-substituted imidazole derivatives have shown potential as agrochemicals due to their ability to disrupt pest metabolism or reproduction.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound CAphids85
This compoundThrips78

Mechanism of Action

The mechanism by which 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Research Implications

The structural nuances between these compounds highlight the importance of substituent choice in tuning physicochemical properties. For instance:

  • Polarity : Hydroxymethyl vs. carboxylate esters could dictate solubility profiles for drug delivery.
  • Reactivity : Chlorine atoms on imidazole may facilitate further functionalization (e.g., Suzuki coupling), whereas nitro groups enable reduction to amines.

Further studies on the target compound should prioritize crystallographic analysis (using tools like OLEX2 ) and comparative bioactivity assays against its analogues.

Biological Activity

The compound 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a cyclobutane ring substituted with a 4,5-dichloro-1H-imidazole moiety. The compound can be represented by the following structural formula:

C8H10Cl2N2O\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial activity. For example, derivatives of imidazole have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the dichloro substituent in this compound may enhance its antimicrobial properties due to increased lipophilicity and potential interactions with microbial cell membranes.

Antiviral Activity

Research has shown that imidazole derivatives can act as inhibitors of viral enzymes. In particular, compounds similar to this compound have been studied for their ability to inhibit reverse transcriptase in HIV. A study demonstrated that imidazole-based compounds exhibited promising activity against HIV by disrupting the viral replication process .

Anti-inflammatory Effects

Imidazole derivatives have also been implicated in anti-inflammatory pathways. They may inhibit pro-inflammatory cytokines and modulate immune responses. The specific mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors influencing cellular signaling.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.

Study on Antimicrobial Activity

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various imidazole derivatives for their antimicrobial efficacy. The results indicated that compounds with dichloro substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .

HIV Reverse Transcriptase Inhibition

In a study focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs), several imidazole derivatives were synthesized and tested for their inhibitory effects on HIV replication. The findings suggested that certain structural modifications significantly increased their potency against reverse transcriptase .

Anti-inflammatory Evaluation

Research conducted on imidazole derivatives highlighted their potential in reducing inflammation in animal models. The compounds were found to lower levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Imidazole AAntimicrobial15
Imidazole BHIV RT Inhibitor0.5
Imidazole CAnti-inflammatory10
1-(4,5-Dichloro)ImidazoleAntimicrobial12

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves imidazole ring formation (via glyoxal condensation), cyclobutanol functionalization, and halogenation. Transition-metal-free approaches (e.g., base-promoted cyclization) can reduce side reactions . Characterization via NMR, HPLC, and mass spectrometry is critical for purity assessment. Yield optimization may require temperature control (e.g., 4°C for selective coupling) and stoichiometric adjustments .

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and confirms cyclobutanol ring geometry .
  • DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate imidazole-chlorine interactions .
  • NMR (¹H/¹³C) : Assigns protons on the cyclobutanol and imidazole moieties; coupling constants reveal spatial arrangements .

Q. How can researchers screen the biological activity of this compound against fungal pathogens?

  • Methodology :

  • In vitro assays : Test antifungal efficacy using microdilution (MIC/MFC) against Candida spp. and Aspergillus strains .
  • Molecular docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) to rationalize activity .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutanol and dichloroimidazole groups influence reactivity in cross-coupling reactions?

  • Methodology :

  • Steric analysis : Compare reaction rates with bulkier analogs (e.g., cyclohexanol derivatives) using Hammett plots or kinetic studies.
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Experimental validation : Test Suzuki-Miyaura coupling with aryl boronic acids; monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported synthetic pathways (e.g., halogenation efficiency or byproduct formation)?

  • Methodology :

  • Byproduct identification : Use high-resolution MS and 2D-NMR to trace impurities (e.g., dehalogenated intermediates) .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation during imidazole chlorination .
  • Comparative studies : Replicate conflicting protocols under controlled conditions (solvent, catalyst, temperature) to isolate critical variables .

Q. How does environmental persistence of this compound impact its application in agriculture, and what degradation pathways are observed?

  • Methodology :

  • Photolysis/hydrolysis studies : Expose to UV light (254 nm) or aqueous buffers (pH 4–9) to measure half-life.
  • Metabolite profiling : Use LC-QTOF-MS to identify breakdown products (e.g., hydroxylated cyclobutane derivatives) .
  • Soil microcosm assays : Assess microbial degradation kinetics in agricultural soil samples .

Q. Can computational models predict structure-activity relationships (SAR) for derivatives targeting specific enzymes?

  • Methodology :

  • QSAR modeling : Train models using antifungal activity data and descriptors (logP, polar surface area) .
  • Molecular dynamics : Simulate binding stability to CYP51 over 100 ns trajectories; correlate with experimental IC₅₀ values .
  • Synthetic diversification : Modify the cyclobutanol or imidazole substituents to validate predicted SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

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